2-[(2-Bromoacetyl)amino]-N-methylbenzamide is a chemical compound with the molecular formula C11H12BrN2O and a molecular weight of 270.13 g/mol. This compound is characterized by the presence of a bromoacetyl group attached to an amino group, which is further substituted by an N-methylbenzamide moiety. The unique structure of this compound grants it specific reactivity and potential biological activity, making it a subject of interest in various scientific fields.
Source: The compound can be synthesized through established organic chemistry methods, primarily involving the reaction of N-methylbenzamide with bromoacetyl bromide in the presence of a base like triethylamine .
Classification: 2-[(2-Bromoacetyl)amino]-N-methylbenzamide falls under the category of amides and is further classified as a bromoacetamide derivative. Its specific functional groups allow for diverse chemical reactions and applications in medicinal chemistry and organic synthesis.
The synthesis of 2-[(2-Bromoacetyl)amino]-N-methylbenzamide typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the amino group of N-methylbenzamide on the electrophilic carbon of the bromoacetyl group, resulting in the formation of 2-[(2-Bromoacetyl)amino]-N-methylbenzamide. The process can be optimized for higher yields by adjusting factors such as temperature, solvent choice, and concentration of reactants .
The molecular structure of 2-[(2-Bromoacetyl)amino]-N-methylbenzamide can be represented as follows:
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into its molecular connectivity and confirm the presence of functional groups.
2-[(2-Bromoacetyl)amino]-N-methylbenzamide can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 2-[(2-Bromoacetyl)amino]-N-methylbenzamide primarily involves its interaction with biological targets, particularly proteins and enzymes. The bromoacetyl moiety can form covalent bonds with nucleophilic sites on these targets, potentially inhibiting their activity. This covalent modification disrupts normal cellular processes, which may lead to therapeutic effects or biological activity .
Relevant data can be obtained through analytical methods such as High Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR), which help characterize its physical state and confirm purity .
2-[(2-Bromoacetyl)amino]-N-methylbenzamide has several applications in scientific research:
This compound's unique structure allows it to serve as a valuable tool in both synthetic chemistry and biological studies, contributing to advancements in drug development and therapeutic applications.
Retrosynthetic deconstruction of 2-[(2-bromoacetyl)amino]-N-methylbenzamide (MW: 271.11 g/mol, C₁₀H₁₁BrN₂O₂) reveals two logical disconnection pathways [1] [10]. The primary approach cleaves the amide bond adjacent to the bromoacetyl group, yielding N-methylisatoic anhydride and bromoacetyl bromide as synthons. Alternative disconnection at the N-methyl amide group suggests anthranilic acid and N-methylbromoacetamide as precursors. Commercial availability favors the first route, with anthranilic acid derivatives serving as starting materials for N-methylation prior to bromoacetylation. This analysis prioritizes convergent synthetic routes with minimal protection/deprotection steps, leveraging the orthogonal reactivity of the carboxylic acid and amine groups in anthranilic acid frameworks.
Table 1: Retrosynthetic Building Blocks for 2-[(2-Bromoacetyl)amino]-N-methylbenzamide
Synthon | Role | Complexity Index |
---|---|---|
N-Methylanthranilic acid | Core benzamide scaffold | Low (commercial) |
Bromoacetyl bromide | Electrophilic acylating agent | Moderate (handling) |
Anhydrous base (e.g., Et₃N) | Acid scavenger | Low |
Conventional synthesis employs sequential functionalization: anthranilic acid undergoes N-methylation via methyl iodide in the presence of base (e.g., K₂CO₃/DMF) to yield N-methylanthranilic acid, followed by bromoacetylation using bromoacetyl bromide in anhydrous dichloromethane (DCM) [1] . Critical parameters include:
Recent advances leverage transition metal catalysis for direct C–H functionalization of N-methylbenzamide precursors. Ruthenium(II) complexes (e.g., ionic Ru(OAc)(SbF₆)(p-cymene)) enable ortho-C–H bond activation, facilitating 1,4-additions to electrophiles like maleimides [2]. Key innovations include:
Table 2: Catalytic Systems for N-Methylbenzamide Functionalization
Catalyst | Ligand | Yield (%) | Key Advantage |
---|---|---|---|
Ru(OAc)(SbF₆)(p-cymene) | None | N/A | C–H activation at ortho position |
MnBr(CO)₅ | L7 (NNN) | 83–89 | IBH strategy with methanol |
Cp*RhCl₂ | Biphosphine | 78 | Chelation-assisted C–H insertion |
Microwave irradiation dramatically accelerates bromoacetylation, reducing reaction times from hours to minutes while improving yields (85–92%) [3] . Key principles:
Multicomponent reactions (MCRs) offer atom-economical alternatives, though direct syntheses of this compound remain unexplored. Computational MCR design algorithms predict viable three-component routes involving isocyanides, bromoacetic acid, and N-methylanthranilic acid derivatives [4] [9]. These strategies align with green chemistry principles by eliminating solvent use (neat conditions) and reducing purification steps.
Bromoacetylation proceeds via a concerted addition-elimination mechanism [1] [5]:
Computational studies (DFT) reveal the bromoacetyl group’s electrophilicity (Mayr’s E parameter: −6.3) renders it susceptible to nucleophilic attack by weakly basic anilines (Nuc: 5–7) [2] [4]. Kinetic isotope effect (KIE) studies (kₕ/k_D = 1.8) confirm deprotonation as the rate-limiting step in uncatalyzed reactions. Under Ru catalysis, the carbonyl-directed C–H activation occurs via a concerted metalation-deprotonation (CMD) pathway with a TOF-determining transition state (TDTS) energy barrier of 28.2 kcal/mol [2]. The bromoacetyl group’s α-halo carbonyl moiety enhances leaving group ability, facilitating subsequent nucleophilic substitutions (e.g., in drug conjugates).
Table 3: Energy Barriers for Key Mechanistic Steps
Reaction Step | Energy Barrier (kcal/mol) | Method |
---|---|---|
C–H Activation (Ru-catalyzed) | 28.2 | DFT (ωB97X-D/def2-TZVP) |
Bromoacetyl Transfer (uncatalyzed) | 18.7 | DFT (M06-2X/6-31G*) |
Deprotonation (base-assisted) | 12.4 | Experimental KIE |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1